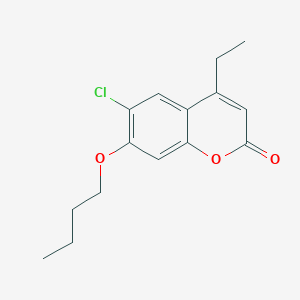![molecular formula C20H29NO B5091418 4-[3-(2-adamantylamino)butyl]phenol](/img/structure/B5091418.png)
4-[3-(2-adamantylamino)butyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-adamantylamino)butyl]phenol, also known as ADB-Butinaca, is a synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential therapeutic properties. This compound belongs to the group of compounds known as designer drugs, which are synthesized to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
Mecanismo De Acción
The mechanism of action of 4-[3-(2-adamantylamino)butyl]phenol is not fully understood, but it is believed to act as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and immune function. By binding to these receptors, 4-[3-(2-adamantylamino)butyl]phenol may modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and physiological effects
4-[3-(2-adamantylamino)butyl]phenol has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, decrease inflammation, and reduce seizure activity. Additionally, it has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, appetite, and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(2-adamantylamino)butyl]phenol has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows researchers to study the effects of endocannabinoid system modulation in a controlled manner. Additionally, it has a long half-life and can be administered in a variety of ways, including orally, intravenously, and intraperitoneally.
However, there are also limitations to the use of 4-[3-(2-adamantylamino)butyl]phenol in lab experiments. Its synthetic nature means that it may not accurately mimic the effects of naturally occurring cannabinoids found in the cannabis plant. Additionally, its potency and selectivity may make it difficult to extrapolate findings to other compounds that modulate the endocannabinoid system.
Direcciones Futuras
There are several potential future directions for research on 4-[3-(2-adamantylamino)butyl]phenol. One area of interest is its potential use as a treatment for psychiatric disorders such as anxiety and depression. Additionally, further research is needed to better understand its mechanism of action and how it modulates the endocannabinoid system. Finally, there is a need for more studies to evaluate the safety and efficacy of 4-[3-(2-adamantylamino)butyl]phenol in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, 4-[3-(2-adamantylamino)butyl]phenol is a synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential therapeutic properties. Its synthesis method has been described in detail in the scientific literature, and it has been studied extensively for its potential use in the treatment of pain, inflammation, seizures, and psychiatric disorders. Its mechanism of action involves binding to the CB1 and CB2 receptors in the endocannabinoid system, and it produces a range of biochemical and physiological effects in animal models. While it has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to better understand its potential therapeutic properties and safety in humans.
Métodos De Síntesis
The synthesis of 4-[3-(2-adamantylamino)butyl]phenol involves the reaction of 4-hydroxybenzaldehyde with 2-adamantylamine, followed by the addition of butylamine and the reduction of the resulting imine with sodium triacetoxyborohydride. This method has been described in detail in the scientific literature and has been used by several research groups to synthesize 4-[3-(2-adamantylamino)butyl]phenol for their studies.
Aplicaciones Científicas De Investigación
4-[3-(2-adamantylamino)butyl]phenol has been studied extensively for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects in animal models. Additionally, it has been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders. 4-[3-(2-adamantylamino)butyl]phenol has also been used in research to better understand the endocannabinoid system and its role in various physiological processes.
Propiedades
IUPAC Name |
4-[3-(2-adamantylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-13(2-3-14-4-6-19(22)7-5-14)21-20-17-9-15-8-16(11-17)12-18(20)10-15/h4-7,13,15-18,20-22H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWUGTIBJUYQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Adamantylamino)butyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)

![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5091403.png)
![methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-({[(diphenylmethyl)amino]carbonyl}amino)-5-oxopentanoate](/img/structure/B5091425.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5091431.png)
![2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5091432.png)
![1-benzyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5091438.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5091440.png)
![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)